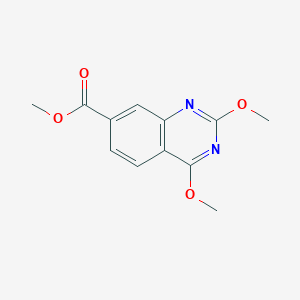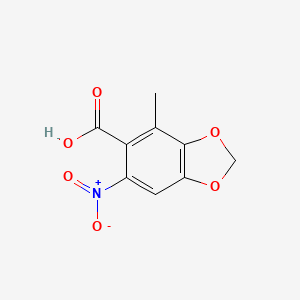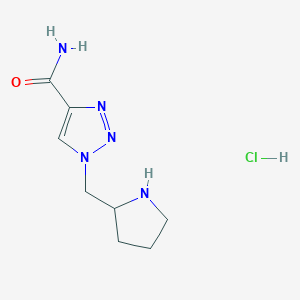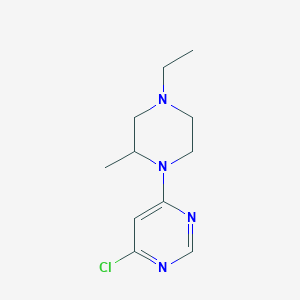
Methyl 2,4-dimethoxyquinazoline-7-carboxylate
Vue d'ensemble
Description
“Methyl 2,4-dimethoxyquinazoline-7-carboxylate” is a chemical compound with the molecular formula C12H12N2O4 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of “Methyl 2,4-dimethoxyquinazoline-7-carboxylate” and its derivatives has been a subject of research. For instance, quinazolinone derivatives have been synthesized with potent antimicrobial activity . These derivatives possess antibacterial activities, especially against gram-positive strains, and fungi through their interaction with the cell wall and DNA structures .
Molecular Structure Analysis
“Methyl 2,4-dimethoxyquinazoline-7-carboxylate” has a molecular weight of 248.23 . Its UV-visible spectrum shows absorption maxima at 232 and 315 nm, indicating the presence of a conjugated system in the molecule.
Physical And Chemical Properties Analysis
“Methyl 2,4-dimethoxyquinazoline-7-carboxylate” has a melting point of 202-204°C and is soluble in most organic solvents, including chloroform, ethanol, and DMSO.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Methyl 2,4-dimethoxyquinazoline-7-carboxylate derivatives have been synthesized for various applications. One approach involves the synthesis of protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate via cleavage of functionalized dihydrooxazoles, using microwave technology for process enhancement (Lerestif et al., 1999).
- Structural analysis of similar compounds, like methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, was conducted through X-ray structural analysis, providing insights into their molecular configuration (Rudenko et al., 2012).
Biological Activities and Applications
- Quinazoline derivatives show promise in cancer research. For example, 6,7-dimethoxyquinazoline derivatives have been evaluated for their inhibitory activities on VEGFR-2 and EGFR, key enzymes in cancer cell proliferation (Garofalo et al., 2011).
- These compounds have also been studied for their potential as tyrosine kinase inhibitors, particularly in the context of the epidermal growth factor receptor, which is significant in cancer therapy (Rewcastle et al., 1996).
- There's also research into the synthesis of novel N3 aryl/heteroaryl substituted 6,7-dimethoxyquinazolin-4(3H)-ones, showing potential as anticonvulsant agents (Das et al., 2014).
Imaging and Diagnostic Applications
- Radiolabeled 6,7-dimethoxyquinazoline derivatives have been explored for their potential in diagnostic imaging, particularly using PET scans for tumor imaging, demonstrating their biodistribution and uptake in proliferating tissues (Fredriksson et al., 1999).
Other Relevant Applications
- Synthesis of 2-oxazolines from carboxylic acids using 2-chloro-4,6-dimethoxy-1,3,5-triazine under mild conditions indicates potential applications in organic chemistry and material science (Bandgar & Pandit, 2003).
- The synthesis and evaluation of 7-chloroquinoline-1,2,3-triazoyl carboxylates, related to 6,7-dimethoxyquinazoline, show antioxidant properties, pointing to potential applications in pharmacology (Saraiva et al., 2015).
Propriétés
IUPAC Name |
methyl 2,4-dimethoxyquinazoline-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-16-10-8-5-4-7(11(15)17-2)6-9(8)13-12(14-10)18-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCOGXWQGDKGCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1C=CC(=C2)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,4-dimethoxyquinazoline-7-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1405297.png)


![methyl 5'-hydroxy-5,5-dimethyl-3',3'a,4',6'a-tetrahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-6'-carboxylate](/img/structure/B1405301.png)
![(2R,3R)-3-[(2-chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid](/img/structure/B1405303.png)

![(E)-[amino(phenyl)methylidene]amino 2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B1405306.png)

![2-[(2-Fluorophenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1405308.png)
![N-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-N'-[1-(2,5-dimethoxy-phenyl)-meth-(E)-ylidene]-hydrazine](/img/structure/B1405311.png)
![2-[3-(Trifluoromethyl)-3,4-dihydropyridin-2-yl]-2-[3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B1405312.png)


